4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine
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Overview
Description
4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of multiple functional groups and heteroatoms in this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation, which provides high yields and is environmentally benign.
Functionalization of the imidazo[1,2-b]pyridazine:
Coupling with piperidine: The final step involves the coupling of the functionalized imidazo[1,2-b]pyridazine with a piperidine derivative, which can be facilitated by using suitable coupling reagents and conditions.
Chemical Reactions Analysis
4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Scientific Research Applications
4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its complex structure and the presence of multiple functional groups that can interact with biological targets.
Materials Science: The unique properties of this compound make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with various biological molecules makes it useful in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific functional groups and their positions within the molecule .
Comparison with Similar Compounds
4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the substituents and their positions.
Pyrimidine derivatives: These compounds have a pyrimidine core and are widely studied for their pharmaceutical applications, including as anticancer and antiviral agents.
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C19H23FN6O |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
6-[[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C19H23FN6O/c1-3-15-18(20)19(22-12-21-15)25-8-6-14(7-9-25)11-27-17-5-4-16-23-13(2)10-26(16)24-17/h4-5,10,12,14H,3,6-9,11H2,1-2H3 |
InChI Key |
CUHWWMCLIHZIBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C)F |
Origin of Product |
United States |
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